molecular formula C16H21N3O2S B279467 N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

Katalognummer B279467
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: KTTILJQOHFSMCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the field of cancer research. It was first synthesized in 2006 by the group of Dr. Craig Crews at Yale University. Since then, it has been widely studied for its potential use as an anticancer agent.

Wirkmechanismus

DBeQ binds to the beta-subunit of the 20S proteasome, which is responsible for the catalytic activity of the complex. This binding leads to a conformational change in the proteasome, which results in the inhibition of its activity. As a result, the accumulation of misfolded and damaged proteins within the cancer cells leads to their death.
Biochemical and Physiological Effects
DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the accumulation of misfolded and damaged proteins within the cells, which ultimately leads to their death. Additionally, DBeQ has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DBeQ in lab experiments is its specificity for the proteasome. This allows for the selective inhibition of the proteasome, which is not possible with other proteasome inhibitors. Additionally, DBeQ has been shown to be effective against a wide range of cancer cell lines.
One limitation of using DBeQ in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, DBeQ has been shown to have cytotoxic effects on non-cancerous cells, which limits its potential use as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for the study of DBeQ. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of DBeQ. Additionally, the use of DBeQ in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the delivery of DBeQ to cancer cells is an important area of research, as this could improve its efficacy as a therapeutic agent.

Synthesemethoden

The synthesis of DBeQ involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl ether. This intermediate is then reacted with 3-mercapto-N-(3-chloropropyl)pyrimidine-2,4-diamine to form the final product, DBeQ.

Wissenschaftliche Forschungsanwendungen

DBeQ has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately results in the death of cancer cells.

Eigenschaften

Molekularformel

C16H21N3O2S

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-[(2,4-dimethoxyphenyl)methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine

InChI

InChI=1S/C16H21N3O2S/c1-20-14-6-5-13(15(11-14)21-2)12-17-7-4-10-22-16-18-8-3-9-19-16/h3,5-6,8-9,11,17H,4,7,10,12H2,1-2H3

InChI-Schlüssel

KTTILJQOHFSMCH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

Kanonische SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.